3-Nitrothiophene-2-carboxamide chemical properties and structure
3-Nitrothiophene-2-carboxamide chemical properties and structure
An In-Depth Technical Guide to 3-Nitrothiophene-2-carboxamide: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-nitrothiophene-2-carboxamide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous structures, this document will explore the molecule's structural features, plausible synthetic routes, predicted chemical properties, and its prospective applications in drug discovery.
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene and its derivatives are recognized as "privileged scaffolds" in drug discovery, frequently appearing in a wide array of biologically active molecules.[1] The thiophene ring, a sulfur-containing five-membered heterocycle, serves as a versatile core for developing novel therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] The introduction of a carboxamide group at the 2-position and a nitro group at the 3-position creates a unique electronic and structural profile, making 3-nitrothiophene-2-carboxamide a compelling target for synthesis and biological evaluation. Thiophene-2-carboxamide derivatives, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines, underscoring their potential in oncology research.[3]
Molecular Structure and Physicochemical Properties
While experimental data for 3-nitrothiophene-2-carboxamide is not extensively documented in publicly available literature, its properties can be reliably predicted based on its constituent functional groups and data from closely related isomers and analogues.
2.1. Structural Analysis
The structure of 3-nitrothiophene-2-carboxamide features a thiophene ring substituted with a carboxamide group (-CONH₂) at the C2 position and a nitro group (-NO₂) at the C3 position. The electron-withdrawing nature of both substituents significantly influences the electron density distribution within the thiophene ring, impacting its reactivity and intermolecular interactions.
Caption: 2D structure of 3-nitrothiophene-2-carboxamide.
2.2. Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of 3-nitrothiophene-2-carboxamide and a related isomer, 5-nitrothiophene-2-carboxamide. These values provide a baseline for experimental design and characterization.
| Property | 3-Nitrothiophene-2-carboxamide (Predicted) | 5-Nitrothiophene-2-carboxamide (Known) |
| Molecular Formula | C₅H₄N₂O₃S | C₅H₄N₂O₃S[4] |
| Molecular Weight | 172.16 g/mol | 172.16 g/mol [4] |
| Appearance | Likely a yellow to brown solid | Data not available |
| Melting Point | Expected to be a solid with a defined melting point | Data not available |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Data not available |
| CAS Number | Not assigned | 5832-00-8[4] |
Synthesis and Reaction Mechanisms
A plausible synthetic route to 3-nitrothiophene-2-carboxamide can be devised from commercially available starting materials. The key steps involve the regioselective nitration of a thiophene precursor followed by the formation of the carboxamide functionality.
3.1. Proposed Synthetic Pathway
The synthesis can be approached via two main strategies, starting from either thiophene-2-carboxylic acid or 2-aminothiophene. A likely more controlled route would begin with 3-nitrothiophene, which can then be functionalized at the 2-position. However, the direct nitration of thiophene typically yields a mixture of 2-nitro and 3-nitro isomers, with the former being the major product, making the separation a critical and often challenging step.[2]
A more targeted approach could involve the synthesis of 3-nitrothiophene-2-carboxylic acid, followed by amidation.
Caption: Proposed synthetic workflow for 3-nitrothiophene-2-carboxamide.
3.2. Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of related thiophene carboxamides.[3]
Step 1: Synthesis of 3-Nitrothiophene-2-carboxylic acid
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Rationale: The nitration of thiophene-2-carboxylic acid is expected to yield a mixture of isomers. The separation of these isomers is crucial for obtaining the desired precursor.
-
To a stirred solution of thiophene-2-carboxylic acid in concentrated sulfuric acid, cooled to 0°C, add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Pour the reaction mixture onto crushed ice to precipitate the crude product.
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Filter the solid, wash with cold water, and dry.
-
Purify the 3-nitro isomer from the 5-nitro isomer by fractional crystallization or column chromatography.
Step 2: Synthesis of 3-Nitrothiophene-2-carboxamide
-
Rationale: The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, facilitates the subsequent amidation.
-
Reflux a solution of 3-nitrothiophene-2-carboxylic acid in thionyl chloride for 2-3 hours.[3]
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-nitrothiophene-2-carbonyl chloride.
-
Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., THF or DCM) and add it dropwise to a cooled, concentrated solution of aqueous ammonia or bubble ammonia gas through the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield 3-nitrothiophene-2-carboxamide.
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-nitrothiophene-2-carboxamide would rely on a combination of spectroscopic techniques.
| Technique | Predicted Observations |
| ¹H NMR | Two doublets in the aromatic region (likely between 7.0-8.5 ppm) corresponding to the two protons on the thiophene ring. A broad singlet corresponding to the -NH₂ protons of the carboxamide group. |
| ¹³C NMR | Five distinct signals in the aromatic region for the thiophene ring carbons and the carbonyl carbon of the carboxamide. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the primary amide (around 3100-3500 cm⁻¹), the C=O stretching of the amide (Amide I band, around 1660 cm⁻¹), and the N-H bending (Amide II band, around 1620 cm⁻¹).[5] Strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. |
| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z = 172.16. |
Reactivity and Potential for Derivatization
The chemical reactivity of 3-nitrothiophene-2-carboxamide is governed by the interplay of its functional groups.
Caption: Key reactivity pathways of 3-nitrothiophene-2-carboxamide.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 3-aminothiophene-2-carboxamide, a versatile intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems.[6]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the thiophene ring towards nucleophilic attack, potentially allowing for the displacement of the nitro group by strong nucleophiles.[7]
-
Reactions of the Carboxamide Group: The carboxamide can undergo hydrolysis under acidic or basic conditions to revert to the corresponding carboxylic acid. Dehydration can yield the corresponding nitrile.
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 3-nitrothiophene-2-carboxamide suggest several potential applications:
-
Anticancer Agents: Numerous thiophene carboxamide derivatives have been investigated for their antiproliferative activities.[3] The title compound could serve as a lead structure for the development of novel cytotoxic agents.
-
Antimicrobial Agents: Nitrothiophenes have a history of being studied for their biological activities, including antimicrobial properties.[8] The combination of the nitro and carboxamide functionalities may lead to compounds with potent antibacterial or antifungal effects.[9]
-
Enzyme Inhibitors: The rigid, functionalized heterocyclic structure is suitable for targeting the active sites of various enzymes, a strategy successfully employed with other thiophene-based compounds.[3]
-
Organic Materials: The π-conjugated system of the thiophene ring, modified by electron-withdrawing groups, makes this class of compounds interesting for applications in organic electronics.[1]
Conclusion
3-Nitrothiophene-2-carboxamide represents a promising yet underexplored molecule at the intersection of medicinal chemistry and organic synthesis. While direct experimental data is limited, a thorough analysis of related structures provides a solid foundation for its synthesis, characterization, and potential applications. The insights and protocols presented in this guide are intended to facilitate further research into this and related thiophene derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.
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